3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O2/c9-3-5-1-2-10-8-7(5)6(4-11-8)12(13)14/h1-2,4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYHBXNFPVDIEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C#N)C(=CN2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646898 | |
| Record name | 3-Nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-52-2 | |
| Record name | 3-Nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Approaches
The synthesis of 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile typically follows routes that build the pyrrolo[2,3-b]pyridine scaffold first, followed by selective nitration and installation of the cyano group. The key synthetic strategies include:
- Cyclocondensation reactions starting from substituted pyrrole derivatives bearing amino and cyano groups.
- Functional group transformations such as nitration and cyanation on preformed bicyclic intermediates.
- Transition-metal catalyzed cross-coupling and protection-deprotection steps to install and modify substituents precisely.
Cyclocondensation-Based Synthesis
A notable method involves the condensation of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives with active methylene compounds under acidic conditions. This approach efficiently forms the pyrrolo[2,3-b]pyridine core while retaining the cyano substituent at the 4-position.
- Procedure : Refluxing 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with reagents such as acetylacetone, ethyl cyanoacetate, or malononitrile in acetic acid with catalytic hydrochloric acid for about 4 hours leads to cyclized products.
- Purification : Products are purified by silica gel column chromatography.
- Characterization : IR spectra show disappearance of nitrile bands and appearance of amine and imine bands, confirming ring closure and functional group transformations. NMR spectra corroborate the formation of the bicyclic system with signals corresponding to NH2 and imine carbons.
This method provides a versatile route to substituted pyrrolo[2,3-b]pyridines, including nitro-substituted derivatives by subsequent nitration steps if needed.
Nitration and Functional Group Introduction
Selective nitration at the 3-position can be achieved on preformed pyrrolo[2,3-b]pyridine intermediates. This step is critical to introduce the nitro group without affecting other sensitive functionalities.
- Nitration conditions : Typically involves treatment with nitrating agents under controlled temperature to avoid overnitration or decomposition.
- Post-nitration modifications : The cyano group at the 4-position can be introduced by dehydration of amide intermediates or by direct cyanation reactions using reagents such as cyanogen bromide or metal-catalyzed cyanation.
For example, nitration followed by Suzuki coupling and catalytic reduction steps have been reported to yield nitro-substituted pyrrolo[2,3-b]pyridines with cyano functionalities.
Pyrrole Derivative Starting Material Route
Alternative synthetic routes start from pyrrole derivatives, which undergo functionalization and ring closure to form the pyrrolo[2,3-b]pyridine core.
- Example : Reaction of N-benzylaminoacetaldehyde hydrochloride and diethyl acetonedicarboxylate in basic conditions forms ethyl 1-benzyl-3-(ethoxycarbonyl)pyrrole-2-acetate.
- Subsequent treatment with liquid ammonia converts esters to amides, which upon dehydration with phosphorus oxychloride yield nitriles.
- Cyclization with liquid ammonia forms the bicyclic pyrrolo[3,2-c]pyridine system, which can be adapted to the 2,3-b isomer and further nitrated.
This route is useful for introducing cyano groups via amide dehydration and allows for structural modifications at early stages.
Transition-Metal Catalyzed Coupling and Protection Strategies
To achieve precise substitution patterns, protection of the pyrrole nitrogen and palladium-catalyzed cross-coupling reactions are employed.
- Protection : The nitrogen at position 1 can be protected with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to prevent side reactions during coupling.
- Coupling : Palladium-catalyzed Suzuki couplings with boronic acids introduce aryl or other substituents.
- Deprotection : Removal of protecting groups with reagents like tetrabutylammonium fluoride restores the free NH for further functionalization.
- This strategy enables the introduction of nitro and cyano groups at desired positions with high regioselectivity.
Summary of Preparation Methods
| Methodology | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Cyclocondensation of amino-pyrrole carbonitriles | Reflux with active methylene compounds in acid | Efficient ring formation, versatile substituent introduction | Requires careful purification, moderate yields |
| Nitration of preformed pyrrolo[2,3-b]pyridines | Controlled nitration, followed by cyanation | Selective functionalization | Sensitive to reaction conditions |
| Pyrrole derivative functionalization and cyclization | Ester to amide conversion, dehydration, cyclization | Early introduction of cyano group | Multi-step, moderate overall yield |
| Protection and Pd-catalyzed coupling | N-protection, Suzuki coupling, deprotection | High regioselectivity, modular synthesis | Requires expensive catalysts, multiple steps |
Research Findings and Analytical Data
- IR spectroscopy confirms functional group transformations: disappearance of nitrile stretch (~2240 cm^-1) upon cyclization, appearance of NH2 (~3440 cm^-1), C=O (~1675 cm^-1), and C=N (~1595 cm^-1) bands.
- NMR spectroscopy (1H and 13C) shows characteristic signals for NH2 protons (~12 ppm), imine carbons (~153 ppm), and absence of nitrile carbon signals (~114 ppm) after ring closure.
- Mass spectrometry and elemental analysis validate the molecular structure and purity of synthesized compounds.
- Yields vary depending on method but generally range from moderate (28-42%) in pyrrole-based routes to higher in cyclocondensation and coupling approaches.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group at position 3 undergoes selective reduction to form an amine, a key intermediate for further functionalization.
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| H₂/Pd-C in ethanol, 25°C, 12 h | 3-Amino-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile | 85% | |
| Fe/HCl in refluxing H₂O/EtOH (1:1) | Same product | 72% |
-
The amine derivative serves as a precursor for Buchwald–Hartwig aminations or diazotization reactions .
-
Catalytic hydrogenation preserves the cyano group, while harsh acidic conditions may require protective strategies .
Nucleophilic Aromatic Substitution (NAS)
The nitro group activates the ring for NAS at position 4, though steric and electronic effects from the cyano group influence regioselectivity.
| Reagent/Conditions | Product | Outcome | Source |
|---|---|---|---|
| NaN₃, CuI, DMF, 100°C | 4-Tetrazolo-pyrrolo[2,3-b]pyridine | Cyano → tetrazole conversion | |
| KOH (aq)/EtOH, reflux | 4-Carboxamido-pyrrolo[2,3-b]pyridine | Partial cyano hydrolysis |
-
The cyano group resists full hydrolysis to carboxylic acid under mild conditions but forms amides in basic alcoholic solutions.
Cross-Coupling Reactions
The nitro group can be replaced via transition-metal catalysis after conversion to a better leaving group (e.g., iodide).
-
Iodination at position 3 (using N-iodosuccinimide) precedes coupling .
-
Direct substitution of the nitro group is less common unless activated by directing groups .
Cyano Group Transformations
The cyano group participates in cycloadditions and nucleophilic additions.
| Reaction | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Tetrazole Formation | NaN₃, ZnBr₂, DMF, 120°C | 4-(1H-Tetrazol-5-yl)-pyrrolo[2,3-b]pyridine | Bioisostere for carboxylate | |
| Grignard Addition | MeMgBr, THF, 0°C → rt | 4-Ketimine intermediate | Precursor for heterocycles |
-
Tetrazoles enhance metabolic stability in drug candidates.
Electrophilic Substitution
The electron-deficient ring undergoes electrophilic substitution at position 5 or 7, guided by the nitro and cyano groups.
| Reaction | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 3,5-Dinitro-pyrrolo[2,3-b]pyridine-4-carbonitrile | Position 5 | |
| Halogenation | NBS, AIBN, CCl₄, reflux | 5-Bromo derivative | Position 5 |
Cyclization and Ring Functionalization
The core participates in annulation reactions to form tricyclic systems.
| Reaction | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd-Catalyzed Cyclization | Pd(OAc)₂, Xantphos, Cs₂CO₃, DMF | Pyrrolo[2,3-b]pyrido[4,3-d]pyridazine | 60% |
-
These reactions exploit the cyano group’s ability to stabilize transition states in metal-mediated processes .
Biological Activity Correlations
Derivatives exhibit FGFR1–3 inhibition (e.g., compound 4h , IC₅₀ = 7–25 nM) , with the nitro and cyano groups critical for kinase binding via hydrogen bonding and hydrophobic interactions .
This compound’s versatility in synthetic chemistry is underscored by its participation in reductions, cross-couplings, and cycloadditions, making it a cornerstone for developing kinase inhibitors and functional materials.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : 3-Nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile serves as a precursor for synthesizing more complex heterocyclic compounds. It is utilized in the development of new materials and pharmaceuticals.
Biology
- Fibroblast Growth Factor Receptor (FGFR) Inhibition : The compound exhibits inhibitory activity against FGFRs, which are implicated in various tumors. This property makes it a candidate for cancer therapy.
Medicine
- Anticancer Potential : Studies have shown that derivatives of this compound can effectively inhibit tumor cell proliferation and induce apoptosis in cancer cells. For instance, compound 4h demonstrated IC50 values against FGFRs ranging from 7 nM to 712 nM, indicating potent activity against breast cancer cells (4T1) .
Industry
- Pharmaceutical Development : Its role as an intermediate in drug synthesis positions it as a valuable asset in pharmaceutical research. It is also explored for agrochemical applications.
Case Studies
- FGFR Inhibition Study : Research focused on synthesizing various pyrrolo[2,3-b]pyridine derivatives revealed significant inhibitory effects on FGFRs. Notably, certain derivatives exhibited IC50 values in the nanomolar range, highlighting their potential as therapeutic agents in oncology .
- Antimicrobial Evaluation : Investigations into the antimicrobial properties of related compounds indicated moderate activity against specific bacterial strains. These findings suggest avenues for further optimization to enhance efficacy .
Mechanism of Action
The mechanism of action of 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile involves its interaction with molecular targets such as FGFRs. By inhibiting these receptors, the compound can disrupt signaling pathways that are crucial for tumor growth and proliferation .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The following table summarizes key structural analogs of 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, highlighting substituent positions and molecular properties:
Key Observations :
- Synthetic Accessibility : Palladium-catalyzed cyanation (e.g., for 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile) achieves moderate yields (72%) , whereas iodinated derivatives (e.g., 3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile) are synthesized with high purity (95%) .
Spectroscopic and Physical Properties
Table 2: Spectroscopic Data Comparison
Analysis :
- The cyano group in 1H-pyrrolo[2,3-b]pyridine-4-carbonitrile exhibits a characteristic IR peak at 2230 cm⁻¹ , consistent with other nitriles. Nitro groups typically show strong absorption near 1533 cm⁻¹ (N-O stretch), which would distinguish the target compound from non-nitro analogs.
Biological Activity
3-Nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile (CAS No. 1000340-52-2) is a heterocyclic compound characterized by a fused pyrrole and pyridine ring system, along with a nitro group and a carbonitrile functional group. This unique structure contributes to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₈H₄N₄O₂
- Molecular Weight : 188.14 g/mol
- Structure : The compound features a pyrrole ring fused to a pyridine ring, enhancing its stability and reactivity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly as an antiproliferative agent against various cancer cell lines. Its ability to interact with DNA suggests potential mechanisms for disrupting replication processes and inducing apoptosis in malignant cells.
The compound's mechanism of action primarily involves:
- Inhibition of Kinases : It has been shown to inhibit specific kinases involved in tumor growth, such as fibroblast growth factor receptors (FGFRs) and TNIK (TRAF2 and NCK-interacting kinase) .
- DNA Interaction : The compound may bind to DNA, interfering with replication and transcription processes .
Anticancer Activity
A series of studies have highlighted the anticancer potential of this compound:
- Inhibition of FGFRs : Research has demonstrated that derivatives of this compound can effectively inhibit FGFR1, FGFR2, and FGFR3 with IC50 values ranging from 7 nM to over 700 nM .
- Cell Proliferation Studies : In vitro studies have shown that certain derivatives can inhibit the proliferation of breast cancer cells (e.g., 4T1 cell line) and induce apoptosis .
| Compound | Target | IC50 Value (nM) | Effect |
|---|---|---|---|
| 4h | FGFR1 | 7 | Inhibition of cell proliferation |
| 4h | FGFR2 | 9 | Induction of apoptosis |
| 4h | FGFR3 | 25 | Inhibition of migration/invasion |
Antimicrobial Properties
Beyond anticancer activity, preliminary studies suggest potential antimicrobial properties. The structural attributes of the compound may allow it to interact with microbial targets effectively .
Case Studies
- Inhibition of TNIK : A study reported that certain derivatives derived from the pyrrolo[2,3-b]pyridine scaffold exhibited potent inhibition against TNIK with IC50 values lower than 1 nM. This suggests a promising avenue for developing new therapeutic agents targeting inflammatory pathways .
- FGFR Targeting in Cancer Therapy : Another study focused on designing a series of compounds targeting FGFRs. Among these, one compound demonstrated significant inhibition against breast cancer cell lines, indicating its potential as a lead compound for further development .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclocondensation of 2-amino-1-aryl-pyrrole-3-carbonitriles with nitro-substituted electrophiles. For example, reacting 2-amino-4-benzoyl-1-arylpyrrole-3-carbonitriles with arylidene malonodinitriles under acidic conditions yields pyrrolo[2,3-b]pyridine derivatives . Optimization involves adjusting solvent polarity (e.g., acetic acid or methanol), temperature (70–100°C), and stoichiometry of active methylene reagents (e.g., β-ketoesters) to improve yields. Substituents on the aryl group influence cyclization efficiency .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
- Methodological Answer : Use a combination of 1H/13C NMR and X-ray crystallography . For NMR, key signals include:
- 1H NMR : Aromatic protons in the pyrrole and pyridine rings (δ 7.2–8.2 ppm) and NH protons (δ ~11.8 ppm, broad singlet) .
- 13C NMR : Nitrile carbon (δ ~115 ppm) and nitro group-associated carbons (δ ~140–150 ppm) .
Single-crystal X-ray studies (e.g., using SHELXL ) resolve bond lengths and angles, confirming regiochemistry of the nitro and cyano groups .
Q. What are the typical reactivity patterns of this compound in further functionalization?
- Methodological Answer : The nitro group is susceptible to reduction (e.g., catalytic hydrogenation with Pd/C) to form amines, while the cyano group can undergo hydrolysis to carboxylic acids under acidic conditions. Electrophilic substitution at the pyrrole ring is hindered by the electron-withdrawing nitro and cyano groups, but directed metalation strategies (e.g., LDA at low temperatures) enable regioselective functionalization .
Advanced Research Questions
Q. How can regioselective synthesis of substituted pyrrolo[2,3-b]pyridines be achieved, particularly for derivatives with competing substituents?
- Methodological Answer : Regioselectivity is controlled by steric and electronic effects. For example, fluorination using Selectfluor® at position 3 of 4-chloro-1H-pyrrolo[2,3-b]pyridine proceeds selectively in acetonitrile/ethanol at 70°C, yielding 3-fluoro-4-chloro derivatives. Computational modeling (DFT) predicts reactive sites, while 19F NMR monitors progress . Competing substituents (e.g., nitro vs. cyano) require careful optimization of reaction time and reagent stoichiometry .
Q. What strategies resolve contradictions in biological activity data for pyrrolo[2,3-b]pyridine derivatives?
- Methodological Answer : Discrepancies often arise from variations in substituent positioning or assay conditions. For example:
- Kinase inhibition : Compare binding affinities using crystallography (e.g., JAK inhibitors in WO 2013/114113 ) and adjust substituents (e.g., sulfonamide vs. benzyl groups) to validate SAR trends.
- Solubility-driven artifacts : Use standardized DMSO stock concentrations and confirm cellular uptake via LC-MS .
Q. How can researchers leverage crystallographic data to improve drug design for this scaffold?
- Methodological Answer : High-resolution X-ray structures (e.g., PDB entries derived from SHELX-refined data ) reveal key interactions:
- Hydrogen bonding : Nitro and cyano groups with kinase active-site residues (e.g., hinge region).
- π-Stacking : Aromatic rings with hydrophobic pockets.
Modify substituents to enhance these interactions, as seen in heteroaryl-substituted derivatives (e.g., WO 2012/010538 ).
Q. What analytical challenges arise in characterizing nitro-group stability under physiological conditions?
- Methodological Answer : Nitro groups may undergo reduction in vivo, complicating pharmacokinetic studies. Address this by:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
